![molecular formula C17H16FN3O2S2 B2712063 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide CAS No. 1252924-65-4](/img/structure/B2712063.png)

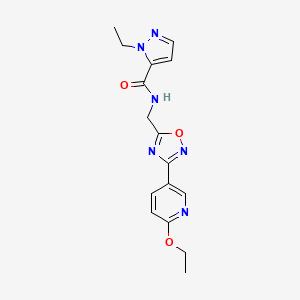

2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[2,3-d]pyrimidin-4(3H)-ones are important pharmacophores . They are a class of compounds that have been synthesized for various pharmacological studies .

Synthesis Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones have previously required a three-step synthesis with two chromatography steps . A green approach to the synthesis of this pharmacologically important class of compounds has been reported via a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide . The reported reaction is characterized by step economy, reduced catalyst loading, and easy purification .Molecular Structure Analysis

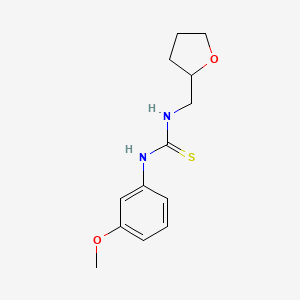

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones is complex and includes a thieno[2,3-d]pyrimidin-4(3H)-one core .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones include a catalytic four-component reaction of ketones, ethyl cyanoacetate, S8, and formamide .Scientific Research Applications

Molecular Structure and Interactions

Research has delved into the molecular structure and interactions of related compounds, focusing on their crystal structures, conformation, and hydrogen bonding. For instance, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have revealed folded conformations and intramolecular hydrogen bonds stabilizing these structures, which could have implications for their reactivity and potential applications in various fields, including drug design and material sciences (Subasri et al., 2016).

Antiviral and Antitumor Potential

The compound's derivatives have been studied for their antiviral and antitumor activities. Notably, some thieno[3,2-d]pyrimidine derivatives have shown potent antitumor activity against various human cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Hafez & El-Gazzar, 2017). Additionally, quantum chemical insights into a novel anti-COVID-19 molecule have highlighted its potential antiviral properties, including its binding affinity against SARS-CoV-2 proteins, further emphasizing the broad spectrum of applications for such compounds (Mary et al., 2020).

Enzyme Inhibition for Therapeutic Applications

Some studies have explored the role of thieno[3,2-d]pyrimidine derivatives as enzyme inhibitors, particularly in targeting enzymes like dihydrofolate reductase (DHFR), which are crucial for cellular functions and have been targeted for therapeutic applications, including cancer and infectious diseases (Gangjee et al., 2007). This research highlights the potential of such compounds in the design of new drugs with improved efficacy and selectivity.

properties

IUPAC Name |

2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-fluoro-2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O2S2/c1-3-21-16(23)15-13(6-7-24-15)20-17(21)25-9-14(22)19-12-5-4-11(18)8-10(12)2/h4-8H,3,9H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFVCDFKNNVFRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-8-methoxy-N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2711980.png)

![2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetonitrile](/img/structure/B2711982.png)

![4-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one](/img/structure/B2711989.png)

![(3,4-Difluorophenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2711996.png)

![N-(4-ethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2712000.png)

![1-[1-(2-Methoxyphenyl)ethyl]piperazine](/img/structure/B2712002.png)